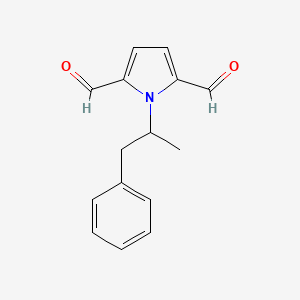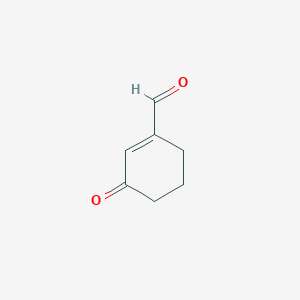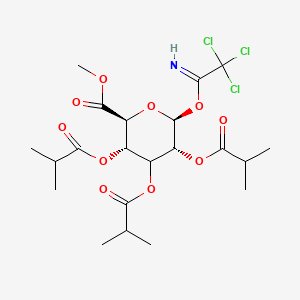
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate is a complex organic compound with the molecular formula C21H30Cl3NO10 and a molecular weight of 562.82 g/mol . This compound is primarily used in organic synthesis and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate involves the reaction between trichloroacetonitrile and α-D-glucopyranuronic acid, methyl ester, 2,3,4-tris (2-methylpropanoate) . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to changes in metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2,3,4-tri-o-isobutyryl-1-o-trichloroacetimidoyl-beta-d-glucopyranuronate can be compared with similar compounds such as:
- **Methyl 2,3,4-tri-o
Properties
Molecular Formula |
C21H30Cl3NO10 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
methyl (2S,3S,5R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13-,14+,19-/m0/s1 |
InChI Key |
CCIDTXJAPRZHSL-WPMYAHELSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


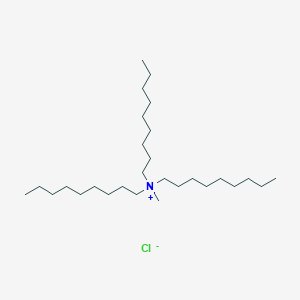
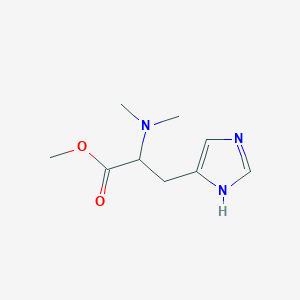
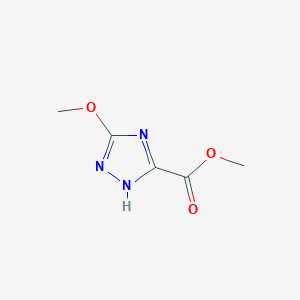
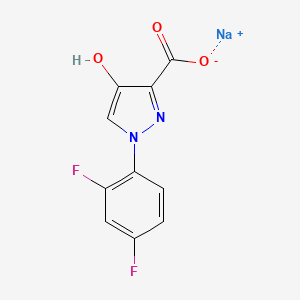
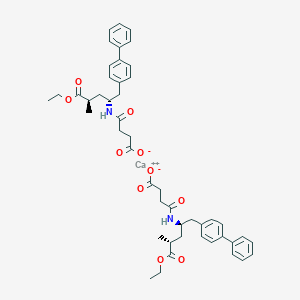
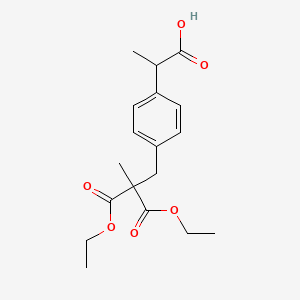


![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

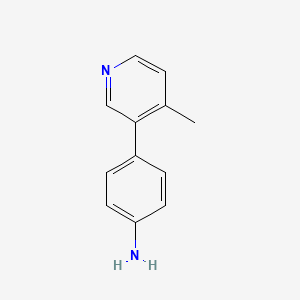
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
